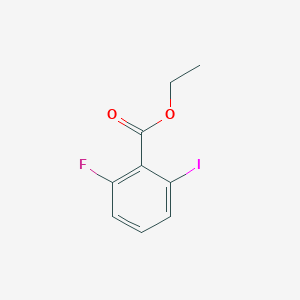

Ethyl 2-fluoro-6-iodobenzoate

Overview

Description

Ethyl 2-fluoro-6-iodobenzoate is a compound that can be inferred to have significance in the field of organic chemistry, particularly in the synthesis of various chemical entities. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis methods, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-fluoro-6-iodobenzoic acid, involves starting with 2-amino-6-fluorobenzoic acid and includes steps like carboxyl group protection, diazotization, iodosubstitution, and deprotection . This process is advantageous due to its low production costs, mild reaction conditions, and scalability for commercial production. The synthesis of other related compounds, such as 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, is achieved through a multi-step process starting from ethyl 2-pentenoate and ethyl acetoacetate . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be confirmed through various spectroscopic techniques. For instance, ethyl 2,6-dimethoxybenzoate's structure was confirmed by spectroscopic data and X-ray crystallography . Such analytical techniques would likely be applicable in confirming the molecular structure of this compound.

Chemical Reactions Analysis

The papers provided do not detail specific reactions involving this compound. However, the synthesis of related compounds suggests that esterification, nitration, and condensation reactions are relevant . The chemical reactivity of this compound would likely involve similar reactions due to the presence of functional groups that are common in the synthesis of related compounds.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as 2-fluoro-6-iodobenzoic acid, which is described as a loose white crystal, can provide some insight into the expected properties of this compound . The purity and yield of these compounds are determined using techniques like HPLC, MS, and NMR, which would also be relevant for assessing the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis Processes

Ethyl 2-fluoro-6-iodobenzoate is used in various synthesis processes. For instance, Zhao Haoyu et al. (2010) detailed the synthesis of 2-fluoro-6-iodobenzoic acid, which is a key intermediate for various compounds, highlighting its commercial scalability and cost-effectiveness (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Medical Imaging Applications

In medical imaging, this compound derivatives have been explored for their potential. For example, I. Greguric et al. (2009) developed a novel radiotracer for PET melanoma imaging, showing high tumor uptake and rapid clearance, a property that could be crucial for diagnosing and tracking the progression of melanomas (I. Greguric et al., 2009).

Chemical Transformation and Reactions

Chemical transformations involving this compound are significant in organic chemistry. Thierry Rausis and M. Schlosser (2002) investigated the migration of iodine in fluoroarenes, including 2-fluoro-6-iodobenzoic acid, showing the flexibility of such compounds in various substitution reactions (Thierry Rausis & M. Schlosser, 2002).

Crystal Structure Analysis

In crystallography, M. A. Bondarenko and S. A Adonin (2021) used 2-iodobenzoic acid derivatives in the formation of binuclear complexes, demonstrating the role of such compounds in understanding complex crystal structures (M. A. Bondarenko & S. A Adonin, 2021).

Antitumor Properties

The antitumor properties of this compound derivatives have also been explored. L. Deady et al. (2005) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, showing potent cytotoxicity against specific cancer cell lines, indicating the potential therapeutic application of these compounds (L. Deady et al., 2005).

Electron-Transfer Reagent Development

In analytical chemistry, Teng-Yi Huang et al. (2006) demonstrated the use of arenecarboxylic acids, including 2-fluoro-5-iodobenzoic acid, for developing electron-transfer reagents via electrospray ionization, crucial for advanced mass spectrometric techniques (Teng-Yi Huang et al., 2006).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-fluoro-6-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTCVMFXZCEZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582886 | |

| Record name | Ethyl 2-fluoro-6-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

925215-01-6 | |

| Record name | Ethyl 2-fluoro-6-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)

![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)